N-nitrosocytisine
Overview
Description
N-Nitrosocytisine is a derivative of Cytisine . It has the molecular formula C11H13N3O2 and a molecular weight of 219.24 . It is used for scientific research and development .
Synthesis Analysis
Nitrosamines, including N-Nitrosocytisine, are organic compounds that feature a nitroso group (-N=O) bonded to a deprotonated amine . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation . When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .Molecular Structure Analysis
N-Nitrosamines, including N-Nitrosocytisine, are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group . They feature a nitroso group (-N=O) bonded to a deprotonated amine .Chemical Reactions Analysis
Nitrosamines are known for their unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and radical species . This ambivalence can be seen as a strong asset for developing versatile synthetic processes mainly through nitroso Diels–Alder, nitroso ene, and nitrosoaldol reactions .Physical And Chemical Properties Analysis
N-Nitrosocytisine is a light orange to orange solid . It has a predicted boiling point of 524.8±49.0 °C and a predicted density of 1.51±0.1 g/cm3 . It is slightly soluble in chloroform and ethanol .Scientific Research Applications
Blocking Carcinogenic N-Nitroso Compounds Formation : A study by Mirvish, Wallcave, Eagen, and Shubik (1972) explored the possibility of blocking the formation of carcinogenic N-nitroso compounds from drugs by combining them with ascorbic acid (Mirvish, Wallcave, Eagen, & Shubik, 1972).
Effects of Nitroglycerin on Prostacyclin Synthesis : A study by Levin, Jaffe, Weksler, and Tack-Goldman (1981) investigated the effect of nitroglycerin on the synthesis of prostacyclin in human endothelial cells, indicating the potential therapeutic applications of nitric oxide-related compounds (Levin, Jaffe, Weksler, & Tack-Goldman, 1981).
Nitrosamines and Human Cancer : Bartsch and Montesano (1984) discussed the relevance of nitrosamines, a class of N-nitroso compounds, to human cancer, focusing on their carcinogenicity, environmental occurrence, and genetic effects (Bartsch & Montesano, 1984).
DNA Damage and Repair Induced by N-Nitroso Compounds : A comparative study by Martelli, Robbiano, Gazzaniga, and Brambilla (1988) on the DNA-damaging activity of carcinogenic N-nitroso compounds in human and rat hepatocytes highlights the genotoxic potential of these compounds (Martelli, Robbiano, Gazzaniga, & Brambilla, 1988).
Carcinogenicity of Nitrate, Nitrite, and N-Nitroso Compounds : A study by Grosse, Baan, Straif, Secretan, El Ghissassi, and Cogliano (2006) assessed the carcinogenicity of nitrate, nitrite, and N-nitroso compounds, important in understanding the environmental and dietary impacts of these compounds on human health (Grosse et al., 2006).
Nitroglycerin and Matrix Metalloproteinase Expression : A 2002 study by Death, Nakhla, McGrath, Martell, Yue, Jessup, and Celermajer investigated the pro-inflammatory effects of nitroglycerin in human macrophages, suggesting complex interactions of nitric oxide donors with biological systems (Death et al., 2002).
Role of Nitrous Oxide in Clinical Practice : Buhre, Disma, Hendrickx, Dehert, Hollmann, Huhn, Jakobsson, Nagele, Peyton, and Vutskits (2019) provided a comprehensive review of the clinical use of nitrous oxide, an N-nitroso compound, in various medical settings (Buhre et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for N-Nitrosocytisine were not found, nitrosamines in general have been a persistent problem in various industries, including the pharmaceutical industry . Future research may focus on reducing the presence of nitrosamines in these industries and developing safer alternatives .
properties
IUPAC Name |
(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLBVWHEGYDNW-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124679 | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-nitrosocytisine | |
CAS RN |
19634-60-7 | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19634-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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